molecular formula C12H28BF4P B15251035 n-Butyldi(tert-butyl)phosphonium tetrafluoroborate CAS No. 1816254-91-7

n-Butyldi(tert-butyl)phosphonium tetrafluoroborate

Cat. No.: B15251035
CAS No.: 1816254-91-7
M. Wt: 290.13 g/mol
InChI Key: LRFPAUOJHILISZ-UHFFFAOYSA-O
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Description

n-Butyldi(tert-butyl)phosphonium tetrafluoroborate is a quaternary phosphonium ionic liquid (IL) characterized by a phosphorus center bonded to one n-butyl group, two tert-butyl groups, and a weakly coordinating tetrafluoroborate (BF₄⁻) anion. Its structural formula is [(C₄H₉)(t-Bu)₂P]⁺BF₄⁻, where the tert-butyl groups introduce steric hindrance, influencing solubility, thermal stability, and reactivity. The tetrafluoroborate anion enhances stability and reduces nucleophilicity, making the compound suitable for applications requiring inert reaction conditions .

Synthesis typically involves quaternization of di(tert-butyl)phosphine with n-butyl halides, followed by anion metathesis with sodium tetrafluoroborate in water. The product precipitates due to low aqueous solubility, a common trait of phosphonium tetrafluoroborates . Key properties include moderate hydrophobicity, high thermal stability (>300°C), and utility in catalysis and materials science .

Properties

CAS No.

1816254-91-7

Molecular Formula

C12H28BF4P

Molecular Weight

290.13 g/mol

IUPAC Name

butyl(ditert-butyl)phosphanium;tetrafluoroborate

InChI

InChI=1S/C12H27P.BF4/c1-8-9-10-13(11(2,3)4)12(5,6)7;2-1(3,4)5/h8-10H2,1-7H3;/q;-1/p+1

InChI Key

LRFPAUOJHILISZ-UHFFFAOYSA-O

Canonical SMILES

[B-](F)(F)(F)F.CCCC[PH+](C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Butyldi(tert-butyl)phosphonium tetrafluoroborate typically involves the reaction of n-butylphosphine with tert-butyl chloride in the presence of a base, followed by the addition of tetrafluoroboric acid. The reaction conditions often include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Chemical Reactions Analysis

Types of Reactions

n-Butyldi(tert-butyl)phosphonium tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

    Phosphine oxides: From oxidation reactions.

    Phosphines: From reduction reactions.

    Substituted phosphonium salts: From substitution reactions.

Scientific Research Applications

n-Butyldi(tert-butyl)phosphonium tetrafluoroborate has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in catalysis, particularly in palladium-catalyzed cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Butyldi(tert-butyl)phosphonium tetrafluoroborate involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphonium group can stabilize transition states and intermediates, facilitating various chemical transformations. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphonium ionic liquids vary in cation substituents and anions, leading to distinct physicochemical and functional differences. Below is a comparative analysis of n-butyldi(tert-butyl)phosphonium tetrafluoroborate with analogous compounds:

Physical and Spectroscopic Properties

Property n-Butyldi(tert-butyl)phosphonium BF₄⁻ Tri-tert-butylphosphonium BF₄⁻ Tri-n-butylphosphonium BF₄⁻ Triphenylphosphonium BF₄⁻
Molecular Weight (g/mol) ~290 (estimated) 290.13 ~340 ~404
Solubility Low in H₂O, moderate in organics Insoluble in H₂O Soluble in polar solvents Low in H₂O
Thermal Stability (°C) >300 >300 ~250 ~280
¹H NMR (α-proton, ppm) ~2.30 (BF₄⁻-specific) 2.28 2.53 (Br⁻ analog) 2.30–2.35
  • Thermal Stability : Phosphonium ILs generally outperform imidazolium analogs (e.g., [Bmim][BF₄⁻] degrades at ~200°C) due to robust cation-anion interactions .
  • NMR Shifts : The tetrafluoroborate anion weakens cation-anion interactions, leading to distinct α-proton shifts compared to halides .

Functional Comparisons

  • Catalysis: n-Butyldi(tert-butyl)phosphonium BF₄⁻’s moderate steric hindrance may enhance substrate access in epoxidation or desulfurization vs. tri-tert-butyl analogs . Triphenylphosphonium BF₄⁻ is used in Wittig reactions, but its aromatic groups limit solubility in nonpolar media .
  • Separations :

    • Phosphonium ILs (e.g., [P66614][BF₄⁻]) exhibit higher thermal resistance than imidazolium ILs, making them suitable for membrane contactors .
  • Materials Science: Sterically hindered phosphonium salts stabilize nanoparticles (e.g., Pd) better than less hindered variants .

Biological Activity

n-Butyldi(tert-butyl)phosphonium tetrafluoroborate (CAS No. 131274-22-1) is a phosphonium salt that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique properties and potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies, including its antibacterial effects, cytotoxicity, and potential applications in drug development.

  • Molecular Formula : C₁₂H₂₈BF₄P
  • Molecular Weight : 290.13 g/mol
  • Boiling Point : Not specified
  • Solubility : Soluble in polar solvents

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, primarily focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that ionic liquids, including various phosphonium salts, exhibit significant antibacterial properties. A study highlighted that phosphonium-based ionic liquids can disrupt bacterial membranes, leading to cell lysis. The specific mechanisms of action for this compound include:

  • Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged bacterial membranes, causing structural damage.
  • Inhibition of Biofilm Formation : Studies suggest that this compound can inhibit biofilm formation in pathogenic bacteria, thereby enhancing the efficacy of existing antibiotics.

Cytotoxicity and Safety Profile

While exploring its biological activities, it is crucial to assess cytotoxicity. Preliminary studies indicate that this compound exhibits moderate cytotoxic effects on various cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)45
MCF-7 (breast cancer)50
NIH/3T3 (fibroblast)60

These findings suggest a need for further investigation into the compound's selectivity and mechanisms of action to ensure safety in potential therapeutic applications.

Case Studies

  • Antibacterial Efficacy : A study published in Pharmaceutical Research evaluated the antibacterial activity of various phosphonium salts against Staphylococcus aureus and Escherichia coli. This compound demonstrated significant inhibition zones compared to control groups, indicating strong antibacterial properties .
  • Drug Development Potential : In another study assessing the use of phosphonium salts as drug delivery agents, researchers found that this compound could enhance the solubility and bioavailability of poorly soluble drugs, suggesting its potential as a pharmaceutical excipient .

Q & A

Q. What are the optimal methods for synthesizing n-butyldi(tert-butyl)phosphonium tetrafluoroborate, and how is its purity validated?

Synthesis typically involves reacting trialkylphosphines with alkyl halides or methylium salts in the presence of tetrafluoroborate anions. For example:

  • Method 1 : Reacting n-tributylphosphine with bis(aryl)methylium tetrafluoroborate in dichloromethane yields phosphonium salts with ~50–83% efficiency .
  • Method 2 : Substituting bulky substituents (e.g., cyclohexyl or fluorenyl groups) enhances steric stabilization and solubility in nonpolar solvents .

Q. Validation :

  • 1H/31P/19F NMR spectroscopy confirms structure:
    • A doublet of triplets at ~6.77 ppm (JPH = 466.3 Hz) for PH protons .
    • A singlet at −150.1 ppm in 19F NMR for the non-coordinating BF4<sup>−</sup> anion .
  • Elemental analysis ensures stoichiometric integrity, while X-ray crystallography resolves steric effects .

Q. How does this compound function as a phase-transfer catalyst (PTC)?

The bulky tert-butyl and n-butyl groups create a hydrophobic cation that stabilizes reactive intermediates at phase boundaries (e.g., organic/aqueous interfaces). Key mechanisms include:

  • Anion activation : The BF4<sup>−</sup> anion, being weakly coordinating, enhances nucleophilicity of counterions (e.g., OH<sup>−</sup> or CN<sup>−</sup>) in alkylation/acylation reactions .
  • Solubility modulation : The phosphonium salt’s amphiphilic nature facilitates reactant transfer into organic phases, improving yields by 20–40% in biphasic systems .

Example : In oxidative dialdehyde synthesis, trihexyl(tetradecyl)phosphonium tetrafluoroborate acts as a PTC with H2O2, achieving 75% yield via aqueous/organic phase decanting .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using this compound as a catalyst?

Yield discrepancies often arise from steric effects or anion interference. Strategies include:

  • Steric tuning : Replace cyclohexyl groups with fluorenyl substituents to reduce steric hindrance in crowded reaction centers .
  • Anion screening : Substitute BF4<sup>−</sup> with less coordinating anions (e.g., BArF<sup>−</sup>) to minimize side reactions .
  • Temperature control : Microwave-assisted heating at 60–90°C accelerates reactions while avoiding thermal decomposition of the phosphonium salt .

Case study : Imidoalkylation of anisole with tris(4-trifluoromethylphenyl)phosphonium tetrafluoroborate gave mixed ortho:para isomers (1.4:1 to 1:4 ratios) due to competing elimination pathways. Lowering reaction temperatures to 80°C suppressed byproduct formation .

Q. What methodologies enable mechanistic studies of this compound in Wittig reactions?

Advanced applications require:

  • In-situ NMR monitoring : Track P=O bond formation and ylide generation via <sup>31</sup>P NMR shifts (δ = 20–30 ppm for ylides) .
  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated aldehydes to probe rate-determining steps (e.g., ylide formation vs. alkene elimination) .
  • Computational modeling : DFT studies reveal how bulky substituents enforce Z-selectivity by destabilizing trans transition states .

Example : Third-generation dendritic phosphonium salts achieved >90% Z-selectivity in Wittig reactions with sterically demanding aldehydes .

Q. How can researchers design n-butyldi(tert-butyl)phosphonium salts for enhanced catalytic recyclability?

Approaches :

  • Ionic liquid immobilization : Combine with trihexyl(tetradecyl)phosphonium ionic liquids to create reusable biphasic systems (e.g., sulfur extraction from fuels with >95% recovery) .
  • Solid-supported catalysts : Graft phosphonium cations onto silica or polystyrene matrices to enable filtration-based recycling .
  • Hybrid ligands : Integrate N-heterocyclic carbenes (NHCs) to stabilize metal co-catalysts, as seen in Mizoroki-Heck reactions with Pd-NHC complexes .

Data Contradictions and Resolutions

Q. Why do some studies report conflicting data on BF4<sup>−</sup> anion stability in phosphonium salts?

BF4<sup>−</sup> stability depends on:

  • Solvent polarity : Hydrolysis occurs in protic solvents (e.g., H2O), releasing HF. Use aprotic solvents (e.g., DCM) to prevent degradation .
  • Cation shielding : Bulky phosphonium groups (e.g., tert-butyl) protect BF4<sup>−</sup> from nucleophilic attack, enhancing thermal stability up to 200°C .

Resolution : Pre-dry solvents over molecular sieves and conduct reactions under inert atmospheres .

Tables for Key Data

Table 1 : NMR Spectral Signatures of Phosphonium Salts

Proton/GroupChemical Shift (δ, ppm)Coupling Constants (J, Hz)Reference
PH (1H NMR)6.77JPH = 466.3
BF4<sup>−</sup> (19F NMR)−150.1Singlet
CH2P (1H NMR)0.84–1.02 (m)JHH = 6.3

Table 2 : Reaction Optimization Parameters for Imidoalkylation

ParameterOptimal RangeImpact on Yield/SelectivityReference
Temperature60–90°C (microwave)Higher yields, reduced byproducts
SolventDCM or tolueneMinimizes BF4<sup>−</sup> hydrolysis
Phosphonium saltTris(4-CF3Ph)3P<sup>+</sup>Enhances electrophilicity

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